Cas no 214907-33-2 ((4-Methylpent-1-en-1-yl)boronic acid)

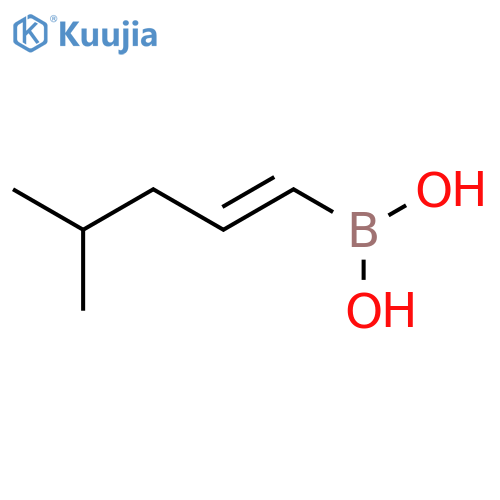

214907-33-2 structure

商品名:(4-Methylpent-1-en-1-yl)boronic acid

(4-Methylpent-1-en-1-yl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (4-Methylpent-1-en-1-yl)boronic acid

- 4-Methyl-1-pentenylboronic acid

- 4-methylpent-1-enylboronic acid

- 1036988-60-9

- AS-62945

- 214907-33-2

- [(E)-4-methylpent-1-enyl]boronic acid

- AKOS006343442

- [(1E)-4-methylpent-1-en-1-yl]boronic acid

- Rarechem ah pb 0237

- SCHEMBL3290880

- 4-Methyl-1-pentenylboronic acid, AldrichCPR

- (E)-(4-methylpent-1-en-1-yl)boronic acid

- OLTGERMANPOCTC-HWKANZROSA-N

- D95553

- CS-0132334

- MFCD01074680

- AKOS025293831

- trans-4-methyl-1-pentenylboronic acid

-

- MDL: MFCD01074680

- インチ: InChI=1S/C6H13BO2/c1-6(2)4-3-5-7(8)9/h3,5-6,8-9H,4H2,1-2H3/b5-3+

- InChIKey: OLTGERMANPOCTC-HWKANZROSA-N

- ほほえんだ: CC(C)C/C=C/B(O)O

計算された属性

- せいみつぶんしりょう: 128.10100

- どういたいしつりょう: 128.1008598g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 89.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5Ų

じっけんとくせい

- 色と性状: はくしょくけっしょうふんまつ

- 密度みつど: 0.923

- ゆうかいてん: 99-102°C

- ふってん: 220°C at 760 mmHg

- フラッシュポイント: 86.9°C

- 屈折率: 1.437

- PSA: 40.46000

- LogP: 0.60070

- ようかいせい: 未確定

(4-Methylpent-1-en-1-yl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB206643-1 g |

4-Methyl-1-pentenylboronic acid, 97%; . |

214907-33-2 | 97% | 1g |

€219.00 | 2023-05-06 | |

| eNovation Chemicals LLC | D764113-250mg |

(4-Methylpent-1-en-1-yl)boronic acid |

214907-33-2 | 97% | 250mg |

$130 | 2024-06-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0208-1G |

(4-methylpent-1-en-1-yl)boronic acid |

214907-33-2 | 95% | 1g |

¥ 1,366.00 | 2023-04-04 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27655-50mg |

4-Methyl-1-pentenylboronic acid, 97% |

214907-33-2 | 97% | 50mg |

¥679.00 | 2023-02-14 | |

| A2B Chem LLC | AB55190-250mg |

4-Methyl-1-pentenylboronic acid |

214907-33-2 | 95% | 250mg |

$37.00 | 2024-04-20 | |

| abcr | AB206643-250mg |

4-Methyl-1-pentenylboronic acid, 97%; . |

214907-33-2 | 97% | 250mg |

€135.50 | 2025-03-19 | |

| Apollo Scientific | OR361460-250mg |

4-Methyl-1-pentenylboronic acid |

214907-33-2 | 250mg |

£82.00 | 2025-02-20 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0208-1g |

(4-methylpent-1-en-1-yl)boronic acid |

214907-33-2 | 95% | 1g |

¥1365.0 | 2024-04-22 | |

| 1PlusChem | 1P003CD2-100mg |

(4-Methylpent-1-en-1-yl)boronic acid |

214907-33-2 | 98% | 100mg |

$27.00 | 2025-02-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0208-100mg |

(4-methylpent-1-en-1-yl)boronic acid |

214907-33-2 | 95% | 100mg |

¥408.0 | 2024-04-22 |

(4-Methylpent-1-en-1-yl)boronic acid 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

214907-33-2 ((4-Methylpent-1-en-1-yl)boronic acid) 関連製品

- 59239-44-0(Boronic acid,B-(1E)-1-penten-1-yl-)

- 197724-98-4(5-Methyl-1-hexenylboronic acid)

- 104376-24-1(Pent-1-en-1-ylboronic acid)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:214907-33-2)(4-Methylpent-1-en-1-yl)boronic acid

清らかである:99%

はかる:5g

価格 ($):505.0